molecular formula C12H10BClO2 B14023123 (2'-Chloro-[1,1'-biphenyl]-3-yl)boronic acid

(2'-Chloro-[1,1'-biphenyl]-3-yl)boronic acid

Cat. No.: B14023123
M. Wt: 232.47 g/mol
InChI Key: CLJSSAQNJBHRKS-UHFFFAOYSA-N
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Description

(2’-Chloro-[1,1’-biphenyl]-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a biphenyl structure with a chlorine substituent. This compound is of significant interest in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2’-Chloro-[1,1’-biphenyl]-3-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2’-chloro-[1,1’-biphenyl]-3-yl bromide using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for boronic acids often involve similar catalytic processes but are scaled up to accommodate larger volumes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

(2’-Chloro-[1,1’-biphenyl]-3-yl)boronic acid undergoes various types of reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene, ethanol).

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Protodeboronation: Acids or other proton sources.

Major Products Formed

    Suzuki-Miyaura Cross-Coupling: Biphenyl derivatives.

    Oxidation: Phenolic compounds.

    Protodeboronation: Hydrocarbons.

Mechanism of Action

The mechanism of action of (2’-Chloro-[1,1’-biphenyl]-3-yl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl halide. This is followed by reductive elimination to form the desired carbon-carbon bond. The boronic acid group acts as a nucleophile, facilitating the transfer of the aryl group to the palladium center .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2’-Chloro-[1,1’-biphenyl]-3-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in cross-coupling reactions. The presence of the chlorine substituent and the biphenyl structure enhances its utility in the synthesis of complex organic molecules .

Properties

Molecular Formula

C12H10BClO2

Molecular Weight

232.47 g/mol

IUPAC Name

[3-(2-chlorophenyl)phenyl]boronic acid

InChI

InChI=1S/C12H10BClO2/c14-12-7-2-1-6-11(12)9-4-3-5-10(8-9)13(15)16/h1-8,15-16H

InChI Key

CLJSSAQNJBHRKS-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)C2=CC=CC=C2Cl)(O)O

Origin of Product

United States

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